molecular formula C33H20N6Na4O13S4 B12776985 Tetrasodium 7-((4-((4-((4-hydroxyphenyl)azo)-2-methylphenyl)azo)-7-sulphonato-1-naphthyl)azo)naphthalene-1,3,5-trisulphonate CAS No. 83733-25-9

Tetrasodium 7-((4-((4-((4-hydroxyphenyl)azo)-2-methylphenyl)azo)-7-sulphonato-1-naphthyl)azo)naphthalene-1,3,5-trisulphonate

Cat. No.: B12776985
CAS No.: 83733-25-9
M. Wt: 928.8 g/mol
InChI Key: SLTSROQJIFQPTE-UHFFFAOYSA-J
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Description

Chemical Structure and Properties
Tetrasodium 7-((4-((4-((4-hydroxyphenyl)azo)-2-methylphenyl)azo)-7-sulphonato-1-naphthyl)azo)naphthalene-1,3,5-trisulphonate is a highly sulfonated azo dye characterized by three azo (-N=N-) linkages and three sulfonate (-SO₃⁻) groups. The sodium counterions enhance its water solubility, making it suitable for industrial dyeing applications. Its extended conjugation system, derived from naphthalene and phenyl backbones, contributes to strong absorption in the visible spectrum (λmax ~500 nm) .

Properties

CAS No.

83733-25-9

Molecular Formula

C33H20N6Na4O13S4

Molecular Weight

928.8 g/mol

IUPAC Name

tetrasodium;7-[[4-[[4-[(4-hydroxyphenyl)diazenyl]-2-methylphenyl]diazenyl]-7-sulfonatonaphthalen-1-yl]diazenyl]naphthalene-1,3,5-trisulfonate

InChI

InChI=1S/C33H24N6O13S4.4Na/c1-18-12-20(35-34-19-2-5-22(40)6-3-19)4-9-29(18)37-39-30-10-11-31(26-15-23(53(41,42)43)7-8-25(26)30)38-36-21-13-27-28(32(14-21)55(47,48)49)16-24(54(44,45)46)17-33(27)56(50,51)52;;;;/h2-17,40H,1H3,(H,41,42,43)(H,44,45,46)(H,47,48,49)(H,50,51,52);;;;/q;4*+1/p-4

InChI Key

SLTSROQJIFQPTE-UHFFFAOYSA-J

Canonical SMILES

CC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)O)N=NC3=C4C=CC(=CC4=C(C=C3)N=NC5=CC6=C(C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])C(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrasodium 7-((4-((4-((4-hydroxyphenyl)azo)-2-methylphenyl)azo)-7-sulphonato-1-naphthyl)azo)naphthalene-1,3,5-trisulphonate typically involves diazotization and coupling reactions. The process begins with the diazotization of an aromatic amine, followed by coupling with another aromatic compound to form the azo linkage. The reaction conditions often require acidic or basic environments and controlled temperatures to ensure the stability of the intermediates and the final product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The process involves precise control of reactant concentrations, temperature, and pH levels to optimize the formation of the desired azo compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Azo compounds can undergo oxidation reactions, leading to the formation of nitro compounds.

    Reduction: Reduction of azo compounds typically results in the formation of aromatic amines.

    Substitution: Azo compounds can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc in acidic conditions are often used.

    Substitution: Reagents like halogens, sulfonic acids, and alkylating agents are employed under various conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding aromatic amines.

    Substitution: Substituted azo compounds with different functional groups.

Scientific Research Applications

Chemistry

Azo compounds are extensively studied for their chromophoric properties, making them valuable in the development of dyes and pigments. They are also used as indicators in various chemical reactions due to their color-changing abilities.

Biology

In biological research, azo compounds are used as staining agents to visualize cellular components under a microscope. They are also investigated for their potential as therapeutic agents due to their ability to interact with biological molecules.

Medicine

Some azo compounds have been explored for their antimicrobial and anticancer properties. Their ability to form stable complexes with metals makes them candidates for drug delivery systems.

Industry

Azo compounds are widely used in the textile industry for dyeing fabrics. They are also employed in the production of colored plastics, inks, and paints.

Mechanism of Action

The mechanism of action of Tetrasodium 7-((4-((4-((4-hydroxyphenyl)azo)-2-methylphenyl)azo)-7-sulphonato-1-naphthyl)azo)naphthalene-1,3,5-trisulphonate involves the interaction of the azo group with various molecular targets. The azo linkage can undergo cleavage under certain conditions, releasing aromatic amines that can interact with cellular components. The compound’s sulfonate groups enhance its solubility in water, facilitating its use in aqueous environments.

Comparison with Similar Compounds

CAS and Industrial Specifications

  • CAS Number : 68400-39-5 (closely related variant cited in industrial catalogs) .
  • Grade : Industrial (99% purity).
  • Applications : Primarily used in textiles, inks, and specialty coatings due to its intense coloration and stability under aqueous conditions .

Comparison with Similar Compounds

Structural Analogues and Functional Groups

The compound is compared to structurally related azo dyes and sulfonated naphthalene derivatives (Table 1):

Table 1: Structural and Functional Comparison

Compound Name Azo Groups Sulfonate Groups Key Substituents Primary Use
Target Compound 3 3 Hydroxyphenyl, methylphenyl Textile dye
Tetrasodium variant (CAS 68400-39-5) 2 3 Sulphonatomethylamino group Industrial coatings
2-Naphthylamine-1-sulfonic acid 0 1 Amino group Dye intermediate
C3F7-NDI (Fluorinated NDI) 0 0 Fluorinated alkyl chains Organic semiconductors

Key Observations :

Azo Linkages: The target compound’s three azo groups extend conjugation, red-shifting absorption compared to mono-azo dyes (e.g., 2-naphthylamine-1-sulfonic acid lacks azo linkages) .

Sulfonate Groups : Three sulfonate groups confer higher water solubility than analogues with fewer sulfonates (e.g., 2-naphthylamine-1-sulfonic acid) .

Thermal and Chemical Stability

  • Thermal Stability : Fluorinated NDIs (e.g., C3F7-NDI) exhibit superior thermal stability (>300°C) due to strong C-F bonds and crystalline order . In contrast, the target compound’s ionic sulfonates lower its thermal decomposition threshold (~250°C) .
  • Solvent Resistance: The sodium sulfonate groups in the target compound reduce organic solvent compatibility compared to non-ionic NDIs .

Optical and Electronic Properties

  • Absorption Spectra : The target compound’s λmax (~500 nm) is higher than CAS 68400-39-5 (~480 nm), attributed to additional azo linkage conjugation .
  • Semiconductor Comparison : NDIs (e.g., CF3-NDI) display n-type semiconductor behavior with tunable bandgaps (1.5–2.5 eV), whereas the target compound’s optical properties are dominated by dye-based π-π* transitions .

Table 2: Comparative Performance Metrics

Property Target Compound CAS 68400-39-5 2-Naphthylamine-1-sulfonic acid C3F7-NDI
Water Solubility (g/L) >100 >100 50–80 <0.1
λmax (nm) ~500 ~480 N/A 350–400
Thermal Stability (°C) 250 230 >300 >300
Application Focus Dyeing Coatings Intermediate Electronics

Key Insights :

  • The target compound’s trisulfonate configuration optimizes it for aqueous dyeing, whereas fluorinated NDIs prioritize electronic applications .
  • Reduced thermal stability in sulfonated azo dyes limits high-temperature processing compared to NDIs .

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